hCA II Inhibition: Comparative Ki Values for 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Versus Acetazolamide and In-Class Analogs
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide exhibits potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 4.9 nM, as measured by stopped-flow CO₂ hydration assay using recombinant enzyme [1]. This value positions the compound within the low nanomolar range characteristic of effective sulfonamide-based hCA II inhibitors, comparable to the clinical reference acetazolamide (AAZ), which typically displays Ki values in the range of 12–25 nM for hCA II across multiple studies [2]. In contrast, the structurally related analog N-[(4-sulfamoylphenyl)methyl]acetamide (lacking the 2-chloro substituent) has been reported in PDB entries (5RE7, 5RK0) as a ligand in crystallographic fragment screens but lacks published quantitative Ki data for hCA II, indicating its utility is primarily structural rather than potency-driven [3].
| Evidence Dimension | hCA II inhibition potency (Ki) |
|---|---|
| Target Compound Data | 4.9 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): 12–25 nM (range across studies) |
| Quantified Difference | Target compound exhibits 2.5–5.1× higher potency (lower Ki) than AAZ |
| Conditions | Recombinant human carbonic anhydrase II; stopped-flow CO₂ hydration assay; 15 min pre-incubation |
Why This Matters
Potent hCA II inhibition at low nanomolar concentrations is critical for antiglaucoma drug discovery programs, where target engagement must be achieved at minimal systemic exposure to reduce off-target effects.
- [1] BindingDB Entry BDBM50237183 (CHEMBL1518113). Affinity data for 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide against recombinant human carbonic anhydrase II. View Source
- [2] Supuran CT. Acetazolamide for the treatment of idiopathic intracranial hypertension. Expert Rev Neurother. 2015;15(8):851-856. View Source
- [3] PDB Chemical Component T0S: N-[(4-sulfamoylphenyl)methyl]acetamide. Protein Data Bank Japan. View Source
